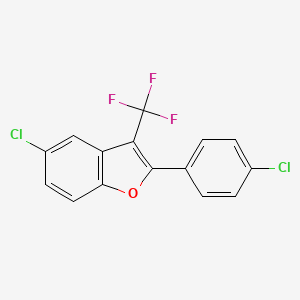

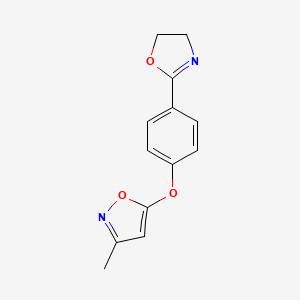

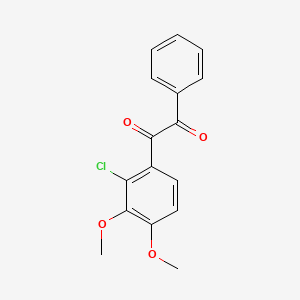

![molecular formula C15H10Cl2N2OS B12896175 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- CAS No. 540740-77-0](/img/structure/B12896175.png)

1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Métodos De Preparación

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves several steps. One common method includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorothiophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor. This compound has shown promise in alleviating hypoxia/reoxygenation injury in astrocytes, improving cell viability, and reducing oxidative stress . Additionally, it has applications in the development of novel drugs for treating ischemic brain injury .

Mecanismo De Acción

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, this compound helps regulate glucose metabolism, reduce apoptosis, and improve cellular energy metabolism during ischemic conditions . This protective effect is crucial for potential therapeutic applications in treating cerebral ischemia .

Comparación Con Compuestos Similares

Similar compounds to 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- include other indole derivatives such as:

5-Fluoro-1H-indole-2-carboxamide: Known for its antiviral properties.

1H-Indole-3-carboxamide: Studied for its antimicrobial activity.

5-Chloro-1H-indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.

The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- lies in its dual chlorine substitution and thioether linkage, which contribute to its specific biological activities and potential therapeutic applications .

Propiedades

Número CAS |

540740-77-0 |

|---|---|

Fórmula molecular |

C15H10Cl2N2OS |

Peso molecular |

337.2 g/mol |

Nombre IUPAC |

5-chloro-3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H10Cl2N2OS/c16-8-1-4-10(5-2-8)21-14-11-7-9(17)3-6-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20) |

Clave InChI |

PUQHYHKIDHUKMB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)

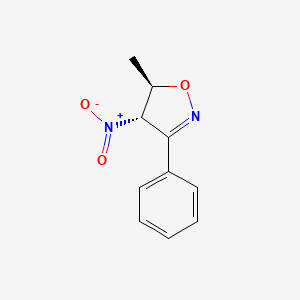

![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)

![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)

![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)